molecular formula C7H14ClNO3 B1294350 Ethyl 3-ethoxy-3-iminopropionate hydrochloride CAS No. 2318-25-4

Ethyl 3-ethoxy-3-iminopropionate hydrochloride

Cat. No. B1294350
CAS RN: 2318-25-4
M. Wt: 195.64 g/mol
InChI Key: HYMXUYQKXCHWDC-UHFFFAOYSA-N
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Patent
US08377874B2

Procedure details

A stirred solution of ethyl cyanoacetate (30 mL, 281 mmol) and EtOH (18.1 mL, 278 mmol) in anhydrous Et2O (28.1 mL), at 0° C., was bubbled with HCl gas until saturated. The reaction was stirred at 22° C. for 20 hours and then concentrated to give the title product. 1H NMR (400 MHz, CDCl3) δ 4.73 (q, J=7.1 Hz, 2H); 4.24 (q, J=7.2 Hz, 2H); 3.89 (s, 2H); 1.51 (t, J=7.0 Hz, 3H); 1.30 (t, J=7.2 Hz, 3H) ppm.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
18.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[CH3:9][CH2:10][OH:11].[ClH:12]>CCOCC>[ClH:12].[CH2:10]([O:11][C:1](=[NH:2])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:9] |f:4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
18.1 mL
Type
reactant
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
28.1 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 22° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.C(C)OC(CC(=O)OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.